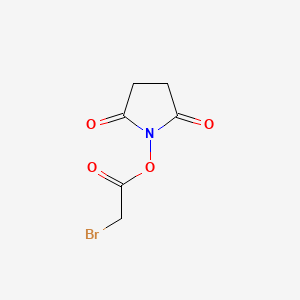

N-succinimidyl bromoacetate

描述

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUZQMZWTZAPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194821 | |

| Record name | N-Succinimidyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-51-7 | |

| Record name | N-Succinimidyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Succinimidyl Bromoacetate (SBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent widely employed in bioconjugation and protein modification. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, allows for the sequential and selective targeting of primary amines and sulfhydryl groups, respectively. This dual reactivity makes SBA an invaluable tool for creating stable thioether linkages between biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), immunogens, and various molecular probes. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of SBA, with a focus on detailed experimental protocols and workflows relevant to researchers in the life sciences.

Introduction

In the realm of bioconjugation chemistry, the ability to selectively link different biomolecules is paramount for the development of novel therapeutics and research tools. Heterobifunctional crosslinkers are indispensable reagents that facilitate these specific connections. N-Succinimidyl bromoacetate (SBA) stands out as a particularly useful reagent due to its distinct reactive ends, enabling a two-step conjugation process. The NHS ester moiety reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. Subsequently, the bromoacetyl group can specifically react with sulfhydryl groups, typically from cysteine residues, to form a robust thioether bond. This controlled, sequential reactivity minimizes the formation of unwanted homodimers and allows for the precise construction of complex biomolecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate | [1][2] |

| Synonyms | SBA, NHS-bromoacetate, SIB crosslinker | [3][4] |

| CAS Number | 42014-51-7 | [1] |

| Molecular Formula | C₆H₆BrNO₄ | [1] |

| Molecular Weight | 236.02 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 115-116 °C | |

| Purity | ≥95% | [1] |

| Spacer Arm Length | 1.5 Å | [3] |

| Solubility | Soluble in DMF and acetone (B3395972) (25 mg/mL), insoluble in water. | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [1] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or large-scale needs. A common method for the synthesis of NHS esters involves the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent. For SBA, this would involve the reaction of bromoacetic acid with NHS.

Proposed Synthetic Protocol

This protocol is based on general methods for the synthesis of N-hydroxysuccinimide esters.

Materials:

-

Bromoacetic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve bromoacetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with a small amount of cold, anhydrous solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., DCM/hexane) to yield pure this compound.

Reaction Mechanism and Experimental Workflow

The utility of this compound lies in its two distinct reaction steps, which can be controlled by adjusting the pH of the reaction buffer.

Reaction Mechanism

The conjugation process involves two sequential nucleophilic substitution reactions.

Experimental Workflow for Antibody-Drug Conjugation

A common application of SBA and similar crosslinkers is in the generation of antibody-drug conjugates (ADCs). The following workflow outlines the general steps involved.

Experimental Protocols

The following protocols are based on established methods for protein modification and conjugation using this compound.

Bromoacetylation of a Carrier Protein (e.g., Bovine Serum Albumin)

This protocol describes the first step of the two-step conjugation process, where the carrier protein is modified to introduce reactive bromoacetyl groups.

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound (SBA)

-

Phosphate buffered saline (PBS), pH 7.2-7.5

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve BSA in PBS to a final concentration of 5-10 mg/mL.

-

SBA Solution Preparation: Immediately before use, dissolve SBA in a minimal amount of DMF or DMSO to a concentration of 10-20 mg/mL.

-

Bromoacetylation Reaction:

-

While gently stirring the BSA solution, slowly add a 10- to 20-fold molar excess of the SBA solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Purification:

-

Remove the excess, unreacted SBA and the N-hydroxysuccinimide by-product by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the protein-containing fractions, identified by monitoring the absorbance at 280 nm.

-

The resulting bromoacetylated BSA can be used immediately in the next conjugation step or stored at -20°C.

-

Conjugation of a Cysteine-Containing Peptide to Bromoacetylated BSA

This protocol details the second step, where the sulfhydryl group of a peptide reacts with the bromoacetylated carrier protein to form a stable thioether linkage.

Materials:

-

Bromoacetylated BSA (from protocol 5.1)

-

Cysteine-containing peptide

-

Phosphate buffered saline (PBS), pH 7.5-8.0

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50 or G-75)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a desired concentration.

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the peptide solution to the bromoacetylated BSA solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Separate the peptide-protein conjugate from unreacted peptide and any remaining small molecules by size-exclusion chromatography.

-

Equilibrate the SEC column with a suitable buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect fractions.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and potentially at a wavelength specific to the peptide if it contains a chromophore.

-

Pool the fractions containing the purified conjugate.

-

-

Analysis: The conjugation efficiency can be determined by various methods, including amino acid analysis (quantifying S-carboxymethylcysteine), SDS-PAGE, or mass spectrometry. Conjugation efficiencies typically range from 22% to 37%.[5]

Applications in Research and Drug Development

The unique properties of this compound have led to its application in several key areas of life science research and pharmaceutical development.

-

Preparation of Immunogens: SBA is used to conjugate synthetic peptides to larger carrier proteins, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA).[5] These conjugates are then used to immunize animals to generate antibodies against the specific peptide sequence.

-

Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, SBA can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to the tumor cells, where it can exert its therapeutic effect, minimizing systemic toxicity.

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, SBA can help to identify and characterize protein complexes.

-

Enzyme Modification and Labeling: SBA can be used to introduce specific labels, such as fluorescent dyes or biotin, at amine or sulfhydryl sites within a protein for various biochemical and cellular imaging applications.

Conclusion

This compound is a versatile and efficient heterobifunctional crosslinking reagent that plays a crucial role in modern bioconjugation chemistry. Its ability to selectively and sequentially react with primary amines and sulfhydryl groups allows for the controlled synthesis of well-defined biomolecular conjugates. The protocols and workflows described in this guide provide a framework for researchers to effectively utilize SBA in their studies, from the preparation of immunogens to the development of sophisticated antibody-drug conjugates. As the demand for precisely engineered biomolecules continues to grow, the importance of reagents like this compound in advancing both basic research and therapeutic development will undoubtedly increase.

References

- 1. Bromoacetic acid N-hydroxysuccinimide ester = 95 , powder 42014-51-7 [sigmaaldrich.com]

- 2. Bromoacetic acid N-hydroxysuccinimide ester, 90% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound (SBA; SIB) [proteochem.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. A protocol for the purification of bovine serum albumin free of deoxyribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Succinimidyl Bromoacetate: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent widely employed in bioconjugation and protein modification. Its utility lies in its ability to covalently link molecules containing primary amines to molecules containing sulfhydryl groups, enabling the creation of stable bioconjugates for a variety of research, diagnostic, and therapeutic applications. This technical guide provides an in-depth overview of the chemical properties of SBA, a detailed experimental protocol for its use in peptide-protein conjugation, and a visual representation of its reaction mechanism.

Core Chemical and Physical Properties

N-Succinimidyl bromoacetate is a white to off-white crystalline powder. A comprehensive summary of its key chemical and physical properties is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₆H₆BrNO₄ | [1][2][3] |

| Molecular Weight | 236.02 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [4][5][6] |

| Melting Point | 110-118 °C | [4][5] |

| Solubility | Soluble in DMF and acetone (B3395972) (25 mg/mL). Insoluble in water. | [3][6][7] |

| Purity | >98.0% (GC) | [4] |

| Storage Temperature | -20°C | [3][5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Bromoacetyl | [3][5] |

| Reactivity | NHS ester reacts with primary amines. Bromoacetyl group reacts with sulfhydryls. | [3][5] |

Mechanism of Action: A Two-Step Crosslinking Strategy

This compound's utility as a heterobifunctional crosslinker stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This allows for a controlled, two-step conjugation process. The NHS ester reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond. The bromoacetyl group then reacts specifically with sulfhydryl groups, for instance, from cysteine residues, to form a stable thioether bond. This directed approach minimizes the formation of unwanted homodimers and allows for the specific linking of two different molecules.

Caption: Reaction mechanism of this compound as a heterobifunctional crosslinker.

Experimental Protocol: Peptide Conjugation to a Carrier Protein

This protocol details a general procedure for conjugating a cysteine-containing peptide to a carrier protein, such as bovine serum albumin (BSA), using this compound.

Materials:

-

Carrier protein (e.g., Bovine Serum Albumin, BSA)

-

Cysteine-containing peptide

-

This compound (SBA)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

-

Protein concentration assay kit (e.g., BCA or Bradford)

Experimental Workflow:

Caption: Workflow for peptide-protein conjugation using this compound.

Detailed Methodology:

Step 1: Bromoacetylation of the Carrier Protein

-

Dissolve the carrier protein (e.g., BSA) in reaction buffer to a final concentration of 5-10 mg/mL.

-

Immediately before use, dissolve this compound in DMF to a concentration of 10 mg/mL.

-

Add a 10- to 20-fold molar excess of the SBA solution to the protein solution dropwise while gently stirring.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring.

-

Remove the excess, unreacted SBA and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with reaction buffer. The bromoacetylated protein will be in the void volume.

Step 2: Conjugation of the Cysteine-Containing Peptide

-

Dissolve the cysteine-containing peptide in reaction buffer at a concentration of 1-2 mg/mL.

-

Add a 1.5- to 5-fold molar excess of the peptide solution to the bromoacetylated protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal incubation time may need to be determined empirically.

-

To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

Step 3: Purification and Characterization of the Conjugate

-

Purify the peptide-protein conjugate from unreacted peptide and other small molecules by size exclusion chromatography (desalting column) or dialysis. If using dialysis, use a membrane with a molecular weight cut-off (MWCO) appropriate to retain the protein conjugate while allowing the smaller peptide to diffuse out.

-

Determine the protein concentration of the final conjugate using a standard protein assay.

-

Characterize the conjugate to confirm successful coupling. This can be done by:

-

SDS-PAGE: The conjugate will show a higher molecular weight band compared to the unconjugated carrier protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the number of peptides coupled per protein molecule.

-

Amino Acid Analysis: Quantification of S-carboxymethylcysteine after acid hydrolysis can determine the extent of conjugation.[2]

-

Safety and Handling

This compound is an irritant. It can cause skin, eye, and respiratory irritation.[6] Always handle this reagent in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[8] In case of contact, rinse the affected area with plenty of water.[8] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[8][9]

References

- 1. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Investigating Peptide‐Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N‐Terminal and Lysine Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-Succinimidyl Bromoacetate (B1195939) (SBA)

N-Succinimidyl bromoacetate (SBA) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation and drug development.[1][2] Its unique structure allows for the sequential and specific covalent linkage of molecules containing primary amines to those containing sulfhydryl (thiol) groups.[3] This guide provides a comprehensive overview of its structure, properties, and a detailed protocol for its application in protein conjugation.

Core Concepts: Structure and Formula

This compound consists of two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming a stable amide bond. The bromoacetyl group is reactive towards sulfhydryl groups, found in cysteine residues, resulting in a stable thioether linkage.[3] With a short spacer arm of just 1.5 angstroms, SBA is one of the shortest available amine-to-sulfhydryl crosslinkers, making it ideal for applications where proximity between the conjugated molecules is desired.[1]

-

Chemical Formula: C₆H₆BrNO₄[4]

-

Alternative Names: Bromoacetic Acid N-Succinimidyl Ester, N-(Bromoacetoxy)succinimide, SBA Crosslinker, SIB Crosslinker[1]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 236.02 g/mol | [4] |

| CAS Number | 42014-51-7 | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 110 - 118 °C | [4] |

| Purity | ≥95% to >98% (technique dependent) | [4] |

| Spacer Arm Length | 1.5 Å | [1] |

| Storage Conditions | -20°C, protect from moisture and light | [4] |

| Solubility | Soluble in DMF, DMSO; Acetone (25 mg/mL) | [4] |

Reaction Mechanism and Workflow

The conjugation process using SBA is a sequential, two-step procedure that provides control over the crosslinking reaction, minimizing the formation of unwanted polymers.[5]

-

Amine Acylation (Bromoacetylation): The NHS ester of SBA reacts with a primary amine on the first protein (Protein 1), typically in a pH range of 6.5-8.5.[4] This step releases N-hydroxysuccinimide and forms a stable amide bond, effectively attaching the bromoacetyl functional group to Protein 1.

-

Sulfhydryl Alkylation: The bromoacetylated intermediate is then introduced to the second protein (Protein 2), which contains a free sulfhydryl (thiol) group. The bromoacetyl group specifically reacts with the sulfhydryl at a pH of 7.0-8.0 to form a stable thioether bond, covalently linking the two proteins.[4]

Experimental Protocols: Two-Step Protein-Protein Conjugation

This protocol provides a general methodology for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH). This procedure should be optimized for specific applications.

Materials:

-

Protein-NH₂ (e.g., Bovine Serum Albumin, BSA)

-

Protein-SH (e.g., a cysteine-containing peptide or protein)

-

This compound (SBA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reaction Buffer B: PBS, pH 7.0-7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Dialysis cassette (e.g., 10K MWCO)

Procedure:

Step 1: Bromoacetylation of Amine-Containing Protein (Protein-NH₂)

-

Protein Preparation: Dissolve Protein-NH₂ in Reaction Buffer A to a final concentration of 2-10 mg/mL.

-

SBA Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of SBA in anhydrous DMF or DMSO. SBA is moisture-sensitive; use a dry solvent and do not store the solution.

-

Reaction Initiation: Add a 10- to 20-fold molar excess of the SBA solution to the protein solution. For example, for every 1 nmol of protein, add 10-20 nmol of SBA.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Quenching (Optional but Recommended): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

-

Purification of Intermediate: Immediately remove excess, unreacted SBA and reaction byproducts (N-hydroxysuccinimide) using a desalting column equilibrated with Reaction Buffer B. This step is critical to prevent the sulfhydryl-containing protein from reacting with any remaining SBA. The collected eluate is the bromoacetyl-activated protein.

Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein-SH)

-

Prepare Protein-SH: If the sulfhydryl groups in Protein-SH are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of a disulfide-reducing agent like Dithiothreitol (DTT) for 30 minutes. Remove the reducing agent using a desalting column equilibrated with deoxygenated Reaction Buffer B.

-

Conjugation Reaction: Combine the purified bromoacetyl-activated protein from Step 1 with the reduced, purified Protein-SH in a 1:1 to 1:5 molar ratio (activated protein:SH-protein).

-

Incubation: Allow the reaction to proceed for 60-90 minutes at room temperature or overnight at 4°C. The optimal time may vary.

-

Final Purification: Remove any unreacted protein and purify the final conjugate using an appropriate method such as dialysis against PBS or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and assess the efficiency using techniques like SDS-PAGE, which will show a shift in molecular weight for the conjugated product. The efficiency of peptide incorporation can be quantified through amino acid analysis after acid hydrolysis, which liberates S-carboxymethylcysteine.[6]

Important Considerations:

-

Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or thiols in Step 1, as they will compete with the target protein.

-

pH Control: Maintaining the recommended pH for each step is crucial for reaction specificity.[4]

-

Stoichiometry: The molar ratios of crosslinker to protein and of the two proteins should be optimized to achieve the desired degree of conjugation and minimize aggregation.

References

- 1. medkoo.com [medkoo.com]

- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 6. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Succinimidyl Bromoacetate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 42014-51-7

This in-depth technical guide provides a comprehensive overview of N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinking reagent. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on bioconjugation and the development of targeted therapeutics.

Core Properties and Specifications

N-Succinimidyl bromoacetate is a valuable tool in bioconjugation due to its dual reactivity, allowing for the sequential coupling of molecules. The succinimidyl ester moiety reacts with primary amines, while the bromoacetyl group targets sulfhydryl groups.[1] This specificity makes it a popular choice for creating well-defined bioconjugates.

| Property | Value | Reference |

| CAS Number | 42014-51-7 | --INVALID-LINK-- |

| Molecular Formula | C₆H₆BrNO₄ | --INVALID-LINK-- |

| Molecular Weight | 236.02 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | TCI America |

| Purity | Typically >98% | TCI America |

| Melting Point | 110-118 °C | TCI America |

| Solubility | Soluble in organic solvents such as DMF and DMSO | Sigma-Aldrich |

Synthesis of this compound

While detailed, step-by-step synthesis protocols are often proprietary, the preparation of this compound from readily available and inexpensive starting materials has been reported with a high yield of 79%.[1] The general principle involves the esterification of N-hydroxysuccinimide with bromoacetic acid, often facilitated by a coupling agent such as a carbodiimide (B86325).

A plausible synthetic route, based on standard organic chemistry principles for NHS ester formation, is as follows:

-

Activation of Bromoacetic Acid: Bromoacetic acid is reacted with a carbodiimide (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) - EDC) to form a reactive O-acylisourea intermediate.

-

Esterification: This intermediate is then reacted with N-hydroxysuccinimide (NHS). The NHS attacks the activated carboxyl group, leading to the formation of this compound and a urea (B33335) byproduct.

-

Purification: The final product is purified from the reaction mixture, typically by crystallization or chromatography, to remove the urea byproduct and any unreacted starting materials.

Mechanism of Action in Bioconjugation

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on target molecules.[1]

-

Amine Reaction: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) under neutral to slightly alkaline conditions (pH 7-9) to form a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.

-

Sulfhydryl Reaction: The bromoacetyl group reacts specifically with sulfhydryl groups (e.g., the thiol group of cysteine residues in proteins) via a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction is most efficient at a slightly lower pH range (pH 6.5-7.5).

The sequential nature of these reactions allows for controlled and specific conjugation. Typically, the amine-reactive NHS ester is reacted first, followed by the introduction of the sulfhydryl-containing molecule.

Experimental Protocols

General Protocol for Protein-Peptide Conjugation

This protocol outlines the general steps for conjugating a cysteine-containing peptide to a protein using this compound.

Materials:

-

Protein to be labeled (e.g., Bovine Serum Albumin, an antibody)

-

Cysteine-containing peptide

-

This compound (SBA)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

SBA Stock Solution: Immediately before use, prepare a stock solution of SBA in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.

-

Bromoacetylation of the Protein:

-

Add a 10- to 20-fold molar excess of the SBA stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Removal of Excess SBA: Purify the bromoacetylated protein from excess SBA and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against the reaction buffer.

-

Peptide Conjugation:

-

Immediately add the cysteine-containing peptide to the purified bromoacetylated protein solution. A 1.5- to 5-fold molar excess of the peptide over the protein is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add a final concentration of 10-50 mM of the quenching solution to stop the reaction.

-

Purification of the Conjugate: Purify the final protein-peptide conjugate from unreacted peptide and other small molecules using size-exclusion chromatography or dialysis.

-

Characterization: Characterize the conjugate to determine the degree of labeling using techniques such as mass spectrometry or amino acid analysis.

Preparation of Antibody-Drug Conjugates (ADCs)

This compound can be used as a linker to create antibody-drug conjugates. In this application, the linker is first attached to the drug molecule, and then the linker-drug complex is conjugated to the antibody.

Procedure Outline:

-

Linker-Drug Synthesis: The drug molecule, which typically contains a primary amine, is reacted with an excess of this compound to form a bromoacetyl-functionalized drug.

-

Antibody Preparation: The antibody's interchain disulfide bonds are partially or fully reduced to expose free sulfhydryl groups. This is often achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Conjugation: The bromoacetyl-functionalized drug is then reacted with the reduced antibody. The bromoacetyl groups on the drug will form stable thioether bonds with the free sulfhydryl groups on the antibody.

-

Purification and Characterization: The resulting ADC is purified to remove any unreacted drug-linker and aggregated antibody. The drug-to-antibody ratio (DAR) is then determined using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Applications in Research and Drug Development

This compound is a versatile reagent with several key applications:

-

Preparation of Immunogens: It is used to conjugate synthetic peptides to carrier proteins to generate immunogens for antibody production.[1]

-

Antibody-Drug Conjugates (ADCs): SBA serves as a linker in the construction of ADCs for targeted cancer therapy. By linking a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor antigen, the drug can be delivered directly to the cancer cells, minimizing off-target toxicity.

-

Probing Protein Structure and Function: By crosslinking specific residues within a protein or between interacting proteins, SBA can be used to study protein conformation, and protein-protein interactions.

-

Immobilization of Proteins: Proteins can be covalently attached to solid supports functionalized with either amine or sulfhydryl groups for applications such as affinity chromatography or enzyme immobilization.

Signaling Pathways and Experimental Workflows

While this compound is a tool for creating bioconjugates rather than a direct modulator of signaling pathways, the resulting conjugates are instrumental in studying and targeting these pathways. For instance, an antibody-drug conjugate created using SBA can target a receptor tyrosine kinase involved in a specific cancer signaling pathway, such as the PI3K/Akt or MAPK pathway, to deliver a cytotoxic payload and induce apoptosis.

Below are diagrams illustrating the chemical logic and a general experimental workflow.

Caption: Reaction mechanism of this compound.

Caption: General workflow for preparing an Antibody-Drug Conjugate.

References

N-Succinimidyl Bromoacetate: A Technical Guide to a Versatile Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl bromoacetate (B1195939) (SBA) is a well-established, heterobifunctional crosslinking reagent vital in the fields of bioconjugation, protein modification, and drug development. Its unique chemical architecture allows for the sequential and specific coupling of biomolecules, enabling the creation of complex conjugates for a multitude of research and therapeutic applications. This technical guide provides an in-depth overview of N-succinimidyl bromoacetate, including its chemical properties, detailed experimental protocols for its use, and a summary of its key applications.

Core Properties and Data

This compound is characterized by two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The NHS ester provides reactivity towards primary amino groups, while the bromoacetyl group targets sulfhydryl groups. This dual reactivity allows for controlled, stepwise conjugation of different molecules.

| Property | Value | Citations |

| Molecular Weight | 236.02 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₆H₆BrNO₄ | [1][2][3][4][6][5][7][8] |

| CAS Number | 42014-51-7 | [2][3][4][7] |

| Appearance | White to off-white crystalline powder | [2][3][6][7] |

| Melting Point | 111-118 °C | [2][6] |

| Purity | Typically >98% | [2][3][9] |

Mechanism of Action and Applications

The utility of this compound lies in its two-step reaction mechanism. First, the NHS ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) under mild alkaline conditions (pH 7.2-8.0) to form a stable amide bond. This initial reaction introduces a reactive bromoacetyl group onto the target molecule. In the second step, the bromoacetyl group specifically reacts with sulfhydryl groups (e.g., from cysteine residues) via alkylation to form a stable thioether linkage.[9]

This controlled reactivity makes SBA an invaluable tool for a variety of applications, including:

-

Antibody-Drug Conjugates (ADCs): SBA can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents. The antibody directs the drug to specific cells, where it can then exert its effect.

-

Preparation of Immunogens: Peptides can be conjugated to larger carrier proteins using SBA to enhance their immunogenicity for antibody production.[1]

-

Protein-Protein Crosslinking: SBA can be used to study protein-protein interactions by covalently linking interacting partners.

-

Immobilization of Biomolecules: Proteins and other biomolecules can be attached to solid supports for applications such as affinity chromatography and immunoassays.

-

Fluorescent and Biotin (B1667282) Labeling: Fluorophores or biotin can be introduced onto proteins or other molecules for detection and analysis.

Experimental Protocols

The following are detailed methodologies for the use of this compound in protein modification and conjugation.

Protocol 1: Bromoacetylation of a Protein

This protocol describes the first step of labeling a protein with bromoacetyl groups using this compound.

Materials:

-

Protein of interest

-

This compound (SBA)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with SBA.

-

Prepare the SBA Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. The bromoacetyl group is sensitive to light, so protect the solution from light.[10]

-

Reaction: Add a 10- to 20-fold molar excess of the SBA solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted SBA.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Conjugation of a Bromoacetylated Protein to a Sulfhydryl-Containing Molecule

This protocol describes the second step, where the bromoacetylated protein is conjugated to a molecule containing a free sulfhydryl group.

Materials:

-

Bromoacetylated protein (from Protocol 1)

-

Sulfhydryl-containing molecule (e.g., a peptide with a cysteine residue)

-

Conjugation Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0-7.5

-

Purification materials (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

-

Prepare the Bromoacetylated Protein: The purified bromoacetylated protein from Protocol 1 should be in the conjugation buffer.

-

Prepare the Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the conjugation buffer. If the molecule has disulfide bonds, they may need to be reduced prior to conjugation using a reducing agent like DTT, followed by removal of the reducing agent.

-

Reaction: Add a 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule to the bromoacetylated protein solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be performed in the dark to protect the bromoacetyl group.

-

Purification: Purify the resulting conjugate using an appropriate chromatography method to separate the conjugate from unreacted molecules.

Logical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for bioconjugation using this compound and a conceptual representation of its role in targeted drug delivery.

Experimental workflow for bioconjugation using this compound.

Conceptual pathway for an antibody-drug conjugate created using SBA.

References

- 1. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 5. Spontaneous cross-linking of proteins at aspartate and asparagine residues is mediated via a succinimide intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C6H6BrNO4 | CID 3565210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-Succinimidyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis of N-succinimidyl bromoacetate (B1195939), a crucial heterobifunctional crosslinking agent. This reagent is widely utilized in bioconjugation, protein modification, and drug development to link primary amine groups with sulfhydryl groups. This document outlines the core chemical reaction, a detailed experimental protocol, and quantitative data presentation, adhering to the highest standards of scientific and technical documentation.

Core Synthesis Reaction

The primary method for synthesizing N-succinimidyl bromoacetate involves the esterification of bromoacetic acid with N-hydroxysuccinimide (NHS). This reaction is typically facilitated by a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent. The DCC activates the carboxylic acid group of bromoacetic acid, allowing for nucleophilic attack by the hydroxyl group of NHS. This forms the desired N-succinimidyl ester and a dicyclohexylurea (DCU) byproduct, which is largely insoluble in the reaction solvent and can be removed by filtration.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on the established protocol by Bernatowicz and Matsueda.[1]

| Parameter | Value |

| Starting Materials | |

| Bromoacetic Acid | 1.0 equivalent |

| N-Hydroxysuccinimide (NHS) | 1.0 equivalent |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.0 equivalent |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane (B109758) (CH₂Cl₂) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

| Product Information | |

| Product | This compound |

| Yield | 79% |

| Purification Method | Filtration and Recrystallization |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis and purification of this compound.

Materials:

-

Bromoacetic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve bromoacetic acid (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

-

Addition of DCC: While maintaining the temperature at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: After the addition of DCC is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and continue stirring at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Removal of Byproduct: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

-

Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a freezer to facilitate crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum to yield pure this compound. A yield of 79% can be expected.[1]

Mandatory Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

References

N-Succinimidyl Bromoacetate: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation chemistry. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, allows for the sequential and specific covalent linkage of molecules, primarily proteins and peptides. This guide provides an in-depth exploration of the mechanism of action of SBA, detailing its chemical reactivity, biological targets, and applications in research and drug development. Furthermore, it offers insights into experimental design, including protocols and quantitative data, to enable researchers to effectively employ this versatile reagent.

Core Mechanism of Action

N-Succinimidyl bromoacetate's functionality is rooted in its dual reactive moieties, which target distinct functional groups on biomolecules. This heterobifunctionality allows for controlled, stepwise conjugation, minimizing the formation of undesirable homodimers.

Chemical Reactivity

The mechanism proceeds in two primary steps:

-

Amine Acylation: The N-hydroxysuccinimide (NHS) ester of SBA reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. This reaction, which is most efficient at a pH range of 7.2-8.5, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This initial step effectively "activates" the target protein with a bromoacetyl group.

-

Sulfhydryl Alkylation: The bromoacetyl group, now attached to the first biomolecule, is a reactive electrophile. It specifically targets nucleophilic sulfhydryl groups, primarily found on the side chains of cysteine residues. This reaction forms a stable thioether linkage, completing the crosslinking process.

This two-step process provides a high degree of control over the conjugation strategy, enabling the specific linkage of a sulfhydryl-containing molecule (e.g., a peptide with a terminal cysteine) to an amine-containing molecule (e.g., a carrier protein). SBA is recognized as one of the shortest amine and sulfhydryl reactive crosslinking reagents, with a spacer arm length of only 1.5 Angstroms.[2]

Quantitative Data

The efficiency of conjugation reactions with this compound can be influenced by several factors, including pH, temperature, and the molar ratio of reactants.

| Parameter | Value/Range | Notes | Reference |

| Synthesis Yield | 79% | For the preparation of this compound from bromoacetic acid and N-hydroxysuccinimide. | [3] |

| Conjugation Efficiency | 22 - 37% | Efficiency of peptide incorporation onto carrier proteins, based on the recovery of S-carboxymethylcysteine. | [3] |

| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | Reaction with primary amines is favored in a slightly alkaline environment. | [1] |

| Half-life of NHS Ester Hydrolysis | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C | The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction. | [1] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Synthesis of this compound

-

Materials: Bromoacetic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous Dioxane.

-

Procedure:

-

Dissolve bromoacetic acid and N-hydroxysuccinimide in anhydrous dioxane.

-

Add DCC to the solution with stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound. A reported yield for this synthesis is 79%.[3]

-

Two-Step Protein-Peptide Conjugation

This protocol describes the conjugation of a cysteine-containing peptide to a carrier protein.

-

Step 1: Bromoacetylation of the Carrier Protein

-

Dissolve the carrier protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer, such as 0.1 M sodium phosphate, pH 7.5.

-

Prepare a stock solution of this compound in a water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Add the SBA stock solution to the protein solution with gentle stirring. A molar excess of SBA (e.g., 20-fold) is typically used.

-

Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

-

Remove the excess, unreacted SBA and the NHS byproduct by dialysis or gel filtration against a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

-

-

Step 2: Conjugation of the Cysteine-Containing Peptide

-

Dissolve the cysteine-containing peptide in the same buffer used for the bromoacetylated protein.

-

Add the peptide solution to the bromoacetylated carrier protein. The molar ratio of peptide to protein should be optimized for the desired degree of conjugation.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified by dialysis or gel filtration to remove any unreacted peptide.

-

Characterization of the Conjugate

The extent of peptide conjugation can be determined by amino acid analysis after acid hydrolysis.[3] The formation of the thioether linkage results in the generation of S-carboxymethylcysteine, which can be quantified.[3]

Visualization of Mechanisms and Workflows

Figure 1. Two-step mechanism of action of this compound.

Figure 2. General experimental workflow for protein-peptide conjugation using SBA.

Applications in Research and Drug Development

The specific and controlled reactivity of this compound makes it a valuable tool in various scientific disciplines.

Preparation of Immunogens

A primary application of SBA is the preparation of peptide-protein immunogens.[3] Synthetic peptides, often corresponding to specific epitopes of a target protein, can be conjugated to larger carrier proteins like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA).[3] This increases the immunogenicity of the peptide, facilitating the production of antibodies specific to that epitope. The thioether linkage formed by SBA is stable and has been shown to be non-antigenic.[3]

Proteomics and Chemical Biology

In the field of proteomics, SBA can be used to create chemical probes to study protein interactions and enzyme activities. For instance, it has been employed in the synthesis of peptide-coenzyme A conjugates to profile N-terminal and lysine acetyltransferases.[3] The ability to site-specifically label proteins allows for the investigation of protein function and localization within complex biological systems.

Drug Delivery and Antibody-Drug Conjugates (ADCs)

The principles of bioconjugation using reagents like SBA are central to the development of targeted drug delivery systems. While not as commonly cited as other linkers in the context of approved ADCs, the fundamental chemistry of SBA is relevant. It allows for the attachment of therapeutic payloads to targeting moieties, such as antibodies, to enhance their delivery to specific cells or tissues, thereby improving therapeutic outcomes and reducing off-target effects.[4]

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific effects of this compound itself on cellular signaling pathways. The primary biological effect of SBA is mediated through the conjugates it forms. The impact on signaling would therefore be dependent on the nature of the conjugated molecules. For example, an antibody-drug conjugate created using a similar crosslinking strategy could, upon binding to its target receptor on a cancer cell, trigger internalization and subsequent drug release, leading to the activation of apoptotic signaling pathways. The crosslinker's role is to facilitate this targeted delivery; the downstream signaling effects are a consequence of the payload's mechanism of action.

Conclusion

This compound is a powerful and precise tool for researchers in the life sciences. Its heterobifunctional nature allows for the controlled and specific conjugation of biomolecules, with significant applications in immunology, proteomics, and the foundational chemistry of targeted therapeutics. A thorough understanding of its mechanism of action, reaction kinetics, and experimental protocols is crucial for its effective implementation in the laboratory. Future research may further elucidate the broader biological implications of SBA-mediated conjugations and expand its utility in novel therapeutic and diagnostic strategies.

References

- 1. fgsc.net [fgsc.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Preparation of peptide-protein immunogens using this compound as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of N-succinimidyl Bromoacetate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of N-succinimidyl bromoacetate (B1195939) (SBA), a heterobifunctional crosslinking agent, with proteinogenic amino acids. Understanding the kinetics, selectivity, and influencing factors of this reaction is critical for its effective application in protein modification, drug development, and chemical biology.

Core Principles of N-succinimidyl Bromoacetate Reactivity

This compound is comprised of two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a two-step reaction mechanism, primarily targeting amine and thiol groups.

-

NHS Ester Reactivity: The NHS ester is highly reactive towards primary and secondary amines, such as the ε-amino group of lysine (B10760008) and the α-amino group at the N-terminus of a protein. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide. The reaction is highly pH-dependent, with optimal reactivity at a pH above the pKa of the target amine group (typically pH 7.5-8.5 for lysine).

-

Bromoacetyl Group Reactivity: The bromoacetyl group is an α-haloacetyl moiety that acts as an electrophile, susceptible to nucleophilic attack. Its primary targets in proteins are the side chains of cysteine, histidine, and to a lesser extent, lysine and methionine. The reaction with the thiolate anion of cysteine is particularly rapid and proceeds via an SN2 mechanism to form a stable thioether linkage. The reactivity of the bromoacetyl group is also pH-dependent, as the nucleophilicity of the target amino acid side chains is influenced by their protonation state.

The overall reactivity and selectivity of SBA can be tuned by controlling the reaction pH, temperature, and stoichiometry of the reactants.

Quantitative Analysis of Reactivity

While comprehensive kinetic data for the reaction of this compound with a full panel of amino acids is not extensively documented in peer-reviewed literature, the reactivity of its constituent functional groups has been characterized. The following tables summarize the available quantitative and qualitative data to guide experimental design.

Table 1: Reactivity of the Bromoacetyl Group with Nucleophilic Amino Acids

| Amino Acid | Nucleophilic Group | pH | Relative Reactivity | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |

| Cysteine | Thiolate (-S⁻) | 6.5 | +++ | Significantly lower than maleimide (B117702) (2-3 orders of magnitude)[1] | The thiolate anion is the primary reactive species. |

| Cysteine | Thiolate (-S⁻) | 7.2 | ++++ | ~107 (for iodoacetamide (B48618) with a reactive Cys)[2] | Rate is highly dependent on the local protein environment and pKa of the specific cysteine residue.[2][3] |

| Cysteine | Thiolate (-S⁻) | 7.4 | ++++ | ~1 (for iodoacetamide with free cysteine)[4] | |

| Cysteine | Thiolate (-S⁻) | 9.0 | +++++ | Appreciable reaction with high chemoselectivity[1] | At higher pH, the concentration of the more reactive thiolate anion increases. |

| Histidine | Imidazole (B134444) | 7.4 | ++ | ~0.002 (for HNE, a soft electrophile)[5] | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0).[6] |

| Lysine | ε-amino (-NH₂) | 7.4 | + | ~0.001 (for HNE, a soft electrophile)[5] | Reactivity is generally low at physiological pH due to the high pKa of the amino group (~10.5).[6] |

| Methionine | Thioether | Neutral | + | Can be modified by iodoacetamide[3] | Reaction is independent of pH.[3] |

Note: The rate constants provided are for analogous haloacetyl compounds and should be considered as estimates. Empirical determination is recommended for specific applications.

Table 2: Typical pKa Values of Reactive Amino Acid Side Chains

| Amino Acid | Functional Group | Typical pKa in Proteins |

| Cysteine | Thiol | 8.0 - 9.0 (can be significantly lower in specific microenvironments) |

| Histidine | Imidazole | 6.0 - 7.0 |

| Lysine | ε-Ammonium | 10.0 - 10.5 |

| N-terminus | α-Ammonium | 7.5 - 8.5 |

Reaction Mechanisms and Selectivity

The dual reactivity of SBA allows for either a one-step modification of primary amines or a two-step crosslinking procedure.

At a pH of 7.5 or higher, the NHS ester of SBA reacts with deprotonated primary amines to form a stable amide bond, introducing a bromoacetyl group at the site of modification.

Caption: Reaction of SBA with a primary amine.

The bromoacetyl group of SBA reacts with the nucleophilic thiolate anion of cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH near the pKa of the cysteine thiol, typically between 7.0 and 8.5.

Caption: Reaction of the bromoacetyl group with cysteine.

Under certain conditions, the bromoacetyl group can react with other nucleophilic amino acid side chains, leading to side products.

-

Histidine: The imidazole ring of histidine can be alkylated, particularly at a pH above 6.0.

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This reaction is generally slower than the reaction with cysteine and is pH-independent.[3]

-

Lysine: At a pH above 9, the deprotonated ε-amino group of lysine can be alkylated by the bromoacetyl group, although this reaction is less favorable than acylation by the NHS ester.

To achieve high selectivity for cysteine modification, it is recommended to perform the reaction at a pH between 6.5 and 7.5, use a limited molar excess of SBA, and keep the reaction time as short as possible.

Experimental Protocols

The following protocols provide a framework for studying the reactivity of SBA with amino acids and proteins.

This protocol allows for the quantitative measurement of the reaction rate between SBA and a specific amino acid.

-

Materials:

-

This compound (SBA)

-

Amino acid of interest (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine)

-

Reaction buffer (0.1 M sodium phosphate, pH adjusted to desired value)

-

Quenching solution (e.g., 1 M dithiothreitol (B142953) (DTT) or 10% trifluoroacetic acid (TFA))

-

RP-HPLC system with a C18 column and UV detector

-

-

Procedure:

-

Prepare stock solutions of SBA and the amino acid in the reaction buffer.

-

Equilibrate the HPLC system with a suitable mobile phase gradient.

-

Initiate the reaction by mixing equal volumes of the SBA and amino acid solutions at a known concentration and temperature.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

-

Inject the quenched sample onto the HPLC system.

-

Monitor the decrease in the reactant peak area or the increase in the product peak area over time.

-

Plot the concentration of the remaining reactant or the formed product as a function of time.

-

Determine the initial reaction rate from the slope of the curve at time zero.

-

Calculate the second-order rate constant (k) using the rate law: Rate = k[SBA][Amino Acid].

-

References

- 1. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Succinimidyl Bromoacetate (SBA) Crosslinking Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl bromoacetate (B1195939) (SBA), also known as SIB, is a heterobifunctional crosslinking reagent used to covalently link molecules that possess primary amine and sulfhydryl groups.[1] Due to its dual reactivity and one of the shortest available spacer arms, SBA is a valuable tool in bioconjugation, protein interaction studies, and the development of therapeutics like antibody-drug conjugates (ADCs).[2][3] This guide details the core chemistry, quantitative parameters, and experimental protocols associated with SBA.

Core Mechanism of Action

SBA's utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group.[4] The crosslinking process is a sequential, two-step reaction:

-

Amine Reaction: The NHS ester targets primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable, covalent amide bond.[4][5] This reaction proceeds efficiently in buffers with a pH range of 6.5 to 8.5.[6]

-

Sulfhydryl Reaction: Following the amine reaction, the bromoacetyl group becomes available to react with a sulfhydryl (thiol) group (-SH), typically from a cysteine residue.[2][7] This second step occurs via nucleophilic substitution, where the sulfur atom attacks the carbon bearing the bromine atom, resulting in the formation of a highly stable thioether bond.[7] This alkylation reaction is most effective at a physiological pH of 7.0-8.0.

The non-cleavable nature of the resulting linkage ensures a permanent connection between the target molecules.[8]

Quantitative Data Summary

The efficiency and specificity of SBA crosslinking are governed by several key parameters. The data below has been compiled from various sources to provide a quick reference for experimental design.

| Parameter | Value / Range | Notes | Source(s) |

| Molecular Weight | 236.02 g/mol | [2] | |

| Spacer Arm Length | 1.5 Å | One of the shortest heterobifunctional linkers available. | [2][8] |

| Reactivity Group 1 | N-Succinimidyl (NHS) Ester | Reacts with primary amines (-NH₂). | [4][5] |

| Optimal pH (Amine Rxn) | 6.5 - 8.5 | Reaction forms a stable amide bond. | [6] |

| Reactivity Group 2 | Bromoacetyl | Reacts with sulfhydryl groups (-SH). | [2][7] |

| Optimal pH (Sulfhydryl Rxn) | 7.0 - 8.0 | Reaction forms a stable thioether bond. | [7] |

| Solubility | Soluble in DMSO, DMF | Prepare stock solutions immediately before use. | [8] |

| Reported Efficiency | 22% - 37% | Efficiency of peptide incorporation in one study. Varies by application. | [2] |

Detailed Experimental Protocol: Two-Step Protein-Protein Conjugation

This protocol provides a general framework for crosslinking a protein with available primary amines (Protein A) to a protein with available sulfhydryl groups (Protein B).

Materials Required:

-

This compound (SBA)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Protein A (containing lysine residues)

-

Protein B (containing cysteine residues)

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS). Avoid Tris or other amine-containing buffers.[5]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine.

-

Desalting columns (e.g., spin columns).

Procedure:

Part 1: Bromoacetylation of Protein A

-

Equilibrate Reagents: Allow the vial of SBA to warm completely to room temperature before opening to prevent moisture condensation.[9]

-

Prepare SBA Stock: Immediately before use, dissolve SBA in DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).

-

Prepare Protein A: Dissolve Protein A in the Reaction Buffer to a concentration of 1-5 mg/mL.

-

Initiate Reaction: Add a 10- to 20-fold molar excess of the SBA stock solution to the Protein A solution.

-

Incubate: Allow the reaction to proceed for 60 minutes at room temperature with gentle mixing.

-

Remove Excess SBA: Immediately remove non-reacted SBA using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the bromoacetyl groups from being quenched in the next stage.[10] The eluate is now bromoacetylated Protein A.

Part 2: Conjugation to Sulfhydryl-Containing Protein B 7. Prepare Protein B: Ensure Protein B has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[10] Dissolve the prepared Protein B in the Reaction Buffer. 8. Combine Proteins: Mix the bromoacetylated Protein A from step 6 with Protein B at a desired molar ratio (e.g., 1:1). 9. Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10] 10. Quench Reaction: Stop the reaction by adding a quenching solution. If unreacted bromoacetyl groups remain, add a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.

Part 3: Analysis 11. Visualize Conjugate: Analyze the reaction mixture using SDS-PAGE. Successful crosslinking is indicated by the appearance of a new, higher-molecular-weight band corresponding to the Protein A-Protein B conjugate.[11] 12. Confirm Identity: For detailed characterization, the crosslinked complex can be further analyzed by techniques such as mass spectrometry to identify the specific residues involved in the linkage.[12]

Visualizations of Workflow and Logic

References

- 1. This compound (SBA; SIB) [proteochem.com]

- 2. medkoo.com [medkoo.com]

- 3. SBA Crosslinker | CAS 42014-51-7 | TargetMol | Biomol.com [biomol.com]

- 4. nbinno.com [nbinno.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. SBA Crosslinker 100 mg - this compound (SBA; SIB) - ProteoChem [proteochem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 12. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

N-Succinimidyl Bromoacetate: An In-depth Technical Guide for Bioconjugation Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. N-succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional crosslinking reagent that offers a straightforward and reliable method for covalently conjugating molecules containing a sulfhydryl (thiol) group to proteins via their primary amines. Its short, non-cleavable spacer arm makes it an attractive choice for applications where proximity between the conjugated molecules is desired. This technical guide provides a comprehensive overview of SBA for beginners, covering its chemical properties, mechanism of action, detailed experimental protocols, and applications in biological research.

Core Concepts: Understanding N-Succinimidyl Bromoacetate

This compound is characterized by two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a two-step conjugation process that provides control over the coupling reaction.

-

NHS Ester: This group reacts specifically with primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. The reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[3]

-

Bromoacetyl Group: This group is reactive towards sulfhydryl groups (-SH) present in the side chain of cysteine residues. The reaction, a nucleophilic substitution, results in the formation of a highly stable thioether bond.[4] This alkylation reaction is also efficient at a pH range of 7.5 to 8.5.[5]

The key advantage of this heterobifunctional nature is the ability to first "activate" a protein by reacting its primary amines with SBA, and then, in a subsequent step, conjugate a thiol-containing molecule to the newly introduced bromoacetyl groups.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₆BrNO₄ | [6] |

| Molecular Weight | 236.02 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Spacer Arm Length | 1.5 Å | [5] |

| Reactivity | Primary amines (-NH₂) and Sulfhydryls (-SH) | [2] |

Mechanism of Action

The bioconjugation process using SBA follows a two-step sequential reaction. This controlled approach minimizes the formation of unwanted homodimers of the molecule to be conjugated.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a thiol-containing molecule to a protein using SBA. It is crucial to note that optimal conditions, such as molar ratios and incubation times, may vary depending on the specific protein and molecule being conjugated and should be empirically determined.

Protocol 1: Bromoacetylation of the Protein

This initial step introduces the bromoacetyl groups onto the protein surface.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound (SBA)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with SBA.

-

Prepare the SBA Solution: Immediately before use, dissolve SBA in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Bromoacetylation Reaction:

-

Calculate the desired molar excess of SBA to protein. A starting point of a 10- to 20-fold molar excess is recommended.

-

Add the calculated volume of the SBA stock solution to the protein solution while gently stirring.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-